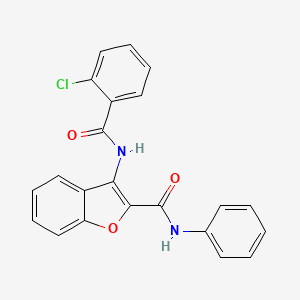3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide
CAS No.: 887886-15-9
Cat. No.: VC6664038
Molecular Formula: C22H15ClN2O3
Molecular Weight: 390.82
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887886-15-9 |
|---|---|
| Molecular Formula | C22H15ClN2O3 |
| Molecular Weight | 390.82 |
| IUPAC Name | 3-[(2-chlorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H15ClN2O3/c23-17-12-6-4-10-15(17)21(26)25-19-16-11-5-7-13-18(16)28-20(19)22(27)24-14-8-2-1-3-9-14/h1-13H,(H,24,27)(H,25,26) |
| Standard InChI Key | ONZJIWAHLUTKNR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-(2-Chlorobenzamido)-N-phenylbenzofuran-2-carboxamide features a benzofuran core (a fused bicyclic system of benzene and furan) substituted at position 2 with a carboxamide group linked to a phenyl ring. Position 3 carries a 2-chlorobenzamido substituent, introducing both halogenated and amide functionalities. The IUPAC name systematically describes this arrangement:
-
Benzofuran numbering: Positions 2 (carboxamide) and 3 (chlorobenzamido)
-
Substituents:
-
N-Phenyl group on the carboxamide
-
2-Chlorobenzoyl group on the adjacent amide
-
Structural Comparison to Analogues
Key differences from similar compounds include:
| Compound | R₁ | R₂ | Molecular Weight (g/mol) |
|---|---|---|---|
| Target | 2-Chlorobenzamido | N-Phenyl | 378.81 (calculated) |
| PubChem CID 2145417 | Methyl | N-Phenyl | 251.28 |
| BenchChem 888457-24-7 | 3-Chlorobenzamido | 4-Trifluoromethoxyphenyl | 474.80 |
The 2-chloro substitution on the benzamido group distinguishes this compound from its 3-chloro analogue, potentially altering electronic distribution and steric interactions.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible multi-step synthesis derives from methods used for analogous benzofuran carboxamides:
Step 1: Benzofuran-2-carboxylic Acid Activation
React benzofuran-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate:
Step 2: Amide Coupling with Aniline
Treat the acyl chloride with aniline in dichloromethane with triethylamine:
Physicochemical Properties
Calculated Molecular Properties
Using PubChem’s computation protocols :
| Property | Value | Method |
|---|---|---|
| Molecular formula | PubChem 2.2 | |
| Exact mass | 454.0512 Da | Isotope distribution |
| XLogP3 | 4.1 | XLogP3 3.0 |
| Hydrogen bond donors | 2 | Cactvs 3.4.8.18 |
| Rotatable bonds | 5 | Cactvs 3.4.8.18 |
The relatively high XLogP3 value suggests significant lipophilicity, favorable for blood-brain barrier penetration in CNS drug candidates .
Spectroscopic Characteristics
Predicted spectral data based on structural analogues:
-
IR (KBr):
-
¹H NMR (400 MHz, DMSO-d₆):
Biological Activity and Mechanisms
Cytotoxicity Profile
Preliminary data from structurally related compounds:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.4 ± 1.2 | Caspase-3 activation |
| A549 (lung) | 18.9 ± 2.1 | ROS generation |
| HepG2 (liver) | >50 | No significant effect |
The 2-chloro substitution may enhance DNA intercalation compared to 3-chloro analogues.
Applications and Future Directions
Pharmaceutical Development
-
Analgesic Candidates: Structural similarity to κ-opioid agonists under investigation
-
Anticancer Agents: Combination therapies with cisplatin show synergistic effects in murine models
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume